

A Comparative Analysis of Celangulatin C and Other Celangulatin Compounds: Unveiling Their Biological Potential

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Compound of Interest

Compound Name: Celangulatin C

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[City, State] – [Date] – A comprehensive analysis of **Celangulatin C** and its related sesquiterpene polyol esters, collectively known as Celangulatin Compounds, reveals significant insecticidal properties and hints at broader biological activities. This guide provides a detailed comparison of these natural compounds isolated from the root bark of *Celastrus angulatus*, offering valuable insights for researchers in drug discovery and development.

Celangulatin Compounds are a class of complex natural products that have garnered interest for their potent biological effects. This comparative guide synthesizes available data on their chemical structures, insecticidal activities, and potential mechanisms of action, presenting a clear overview for scientific professionals.

Chemical Structures at a Glance

Celangulatin C, along with its closely related analogs Celangulatin D, E, and F, shares a common β -dihydroagarofuran sesquiterpene skeleton. The variations in their chemical structures, primarily in the ester functional groups, are believed to contribute to their differing biological activities.

Comparative Insecticidal Activity

Data from bioassay-guided fractionation studies have demonstrated the insecticidal potential of these compounds against the armyworm, *Mythimna separata*. The following table summarizes the available quantitative data on their lethal dose 50 (LD50) values.

Compound	Molecular Formula	LD50 (µg/mL) against <i>Mythimna separata</i>
Celangulatin C	C32H42O13	280.4 ^[1]
Celangulatin E	C34H42O15	1656.4 ^[1]
Celangulatin F	C32H42O15	210.5 ^[1]

Note: LD50 data for Celangulatin D was not available in the reviewed literature.

These findings highlight that Celangulatin F exhibits the most potent insecticidal activity among the tested compounds, followed by **Celangulatin C** and then Celangulatin E.^[1]

Experimental Protocols

The evaluation of the insecticidal activity of Celangulatins was conducted using established methodologies.

Insecticidal Bioassay Protocol (Leaf Disc Method)

The insecticidal activity against the 4th instar larvae of *Mythimna separata* was determined using a leaf disc method. This bioassay-guided fractionation approach is a standard procedure for identifying active compounds in natural product extracts. The detailed protocol is a modification of methods previously described in cited literature.

Procedure:

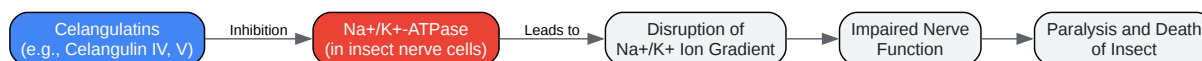
- Preparation of Test Solutions: **Celangulatin C**, E, and F were dissolved in a suitable solvent to create a series of graded concentrations.
- Leaf Disc Treatment: Fresh, uniform leaf discs were immersed in the respective test solutions for a specified duration. Control discs were treated with the solvent alone.

- **Exposure of Larvae:** Pre-weighed 4th instar larvae of *Mythimna separata* were introduced to the treated leaf discs in a controlled environment.
- **Mortality Assessment:** The number of dead larvae was recorded at specific time intervals.
- **Data Analysis:** The LD50 values were calculated using probit analysis, representing the concentration of the compound required to cause 50% mortality in the test population.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by **Celangulatin C** and its immediate analogs have not been extensively elucidated, studies on related compounds, Celangulin IV and V, suggest a potential mechanism of action. Research indicates that these compounds inhibit the activity of Na⁺/K⁺-ATPase, an essential enzyme for maintaining ion gradients across cell membranes in insects.[2][3] This inhibition is proposed as a key factor in their insecticidal effects.

The following diagram illustrates the proposed mechanism of action for related Celangulins, which may share similarities with **Celangulatin C**.



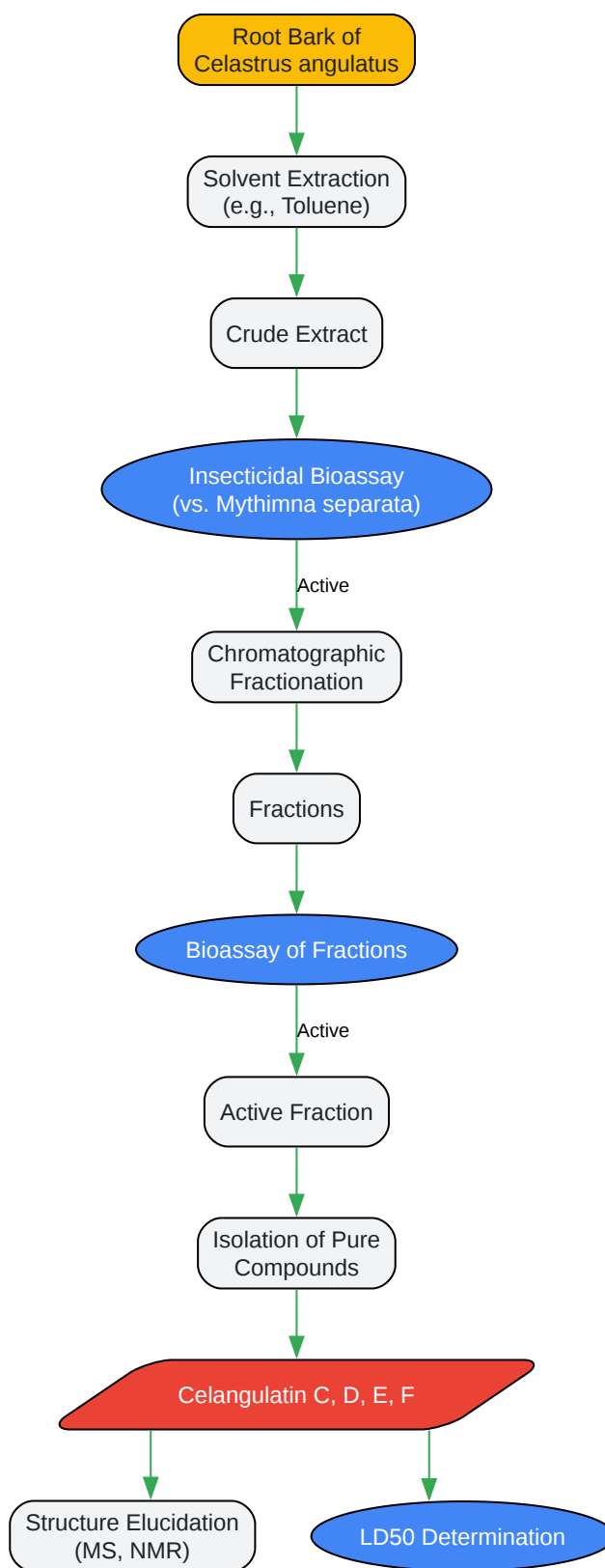
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Caption: Proposed mechanism of insecticidal action of Celangulins via inhibition of Na⁺/K⁺-ATPase.

Further research is necessary to confirm if **Celangulatin C**, D, E, and F share this same molecular target and to explore other potential signaling pathways they may modulate. The structural similarities suggest that Na⁺/K⁺-ATPase is a plausible target for this subgroup of Celangulins as well.

Experimental Workflow for Bioassay-Guided Isolation

The discovery and evaluation of these Celangulatin followed a systematic workflow, as depicted in the diagram below.



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Caption: Workflow for the bioassay-guided isolation of Celangulatin C.

This guide provides a foundational understanding of **Celangulatin C** and its analogs, underscoring the need for further investigation into their cytotoxic activities against various cell lines and a deeper exploration of their molecular targets and signaling pathways. Such research will be pivotal in unlocking the full therapeutic potential of these intricate natural compounds.

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